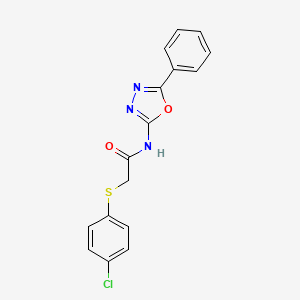

Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

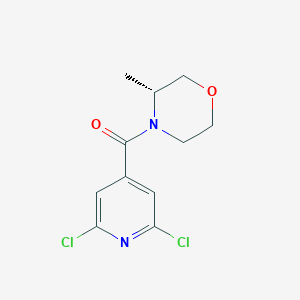

Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate is a derivative of indolizine, a nitrogen-containing heterocycle . It has been studied for its antioxidant and antibacterial properties .

Synthesis Analysis

The synthesis of similar compounds has been described using 4-aminopyridine and different phenacyl bromides in acetone, followed by reacting with electron-deficient acetylenes in the presence of a potassium carbonate base with anhydrous DMF solvent .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate involve the reaction of 4-aminopyridine with different phenacyl bromides in acetone, followed by reacting with electron-deficient acetylenes .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate has been a focus of synthetic chemistry research due to its potential as a precursor in the synthesis of various heterocyclic compounds. Studies have explored its reactivity and utility in creating novel chemical structures. For instance, it serves as a key starting material for the synthesis of analogues of natural alkaloids, showcasing its significance in the development of new synthetic pathways (Voievudskyi et al., 2016). Moreover, ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives have been synthesized, demonstrating potent antioxidant and antibacterial activities, highlighting its application in medicinal chemistry (Uppar et al., 2020).

Photoluminescent Properties

Research has also been conducted on the photoluminescent properties of related indolizine derivatives. For instance, 6-Amino-8-cyanobenzo[1, 2-b]indolizines exhibit reversible pH-dependent optical properties, with a dramatic blue shift in fluorescence emission when protonated. This unusual behavior opens up possibilities for their use in optical and sensor applications (Outlaw et al., 2016).

Anticancer Potential

The exploration of ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate derivatives in cancer research has led to the discovery of new apoptosis-inducing agents for breast cancer. Through a multicomponent synthesis approach, derivatives have been synthesized and evaluated in vitro and in vivo, with some showing promising antiproliferative potential against cancer cell lines. This suggests a potential application in the development of anticancer therapeutics (Gad et al., 2020).

Mecanismo De Acción

Target of Action

Ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active pharmacophores . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have a variety of molecular and cellular effects.

Propiedades

IUPAC Name |

ethyl 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-4-25-20(24)16-15-7-5-6-10-22(15)18(17(16)21)19(23)14-9-8-12(2)13(3)11-14/h5-11H,4,21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIZIORFSOLESZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel-](/img/structure/B2767390.png)

![N-cyclopropyl-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2767391.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2767395.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2767398.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2767399.png)

![(E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2767407.png)

![N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2767409.png)